Methyl N,N'-dicyclohexylcarbamimidate
Description
Methyl N,N'-dicyclohexylcarbamimidate is a carbodiimide derivative primarily utilized as a coupling agent in organic synthesis, particularly for peptide bond formation. The compound shares functional similarities with N,N'-Dicyclohexylcarbodiimide (DCC, CAS 538-75-0), a well-known reagent for activating carboxylic acids to form active intermediates (e.g., O-acylisoureas) that react with amines to yield amides .
The reaction mechanism involves nucleophilic attacks by nitrogen lone pairs, as demonstrated in , where carbamimidate derivatives participate in deprotonation and electrophilic substitution steps to generate amides and urea byproducts. This highlights its role in facilitating condensation reactions, albeit with structural variations that influence solubility, stability, and byproduct handling.
Properties
CAS No. |
6257-10-9 |
|---|---|
Molecular Formula |
C14H26N2O |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
methyl N,N'-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C14H26N2O/c1-17-14(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H,15,16) |
InChI Key |
MPDGNPFIUCLAMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC1CCCCC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’'-DICYCLOHEXYL-O-METHYLISOUREA can be synthesized through several methods. One common approach involves the reaction of dicyclohexylcarbodiimide (DCC) with methanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of N,N’'-DICYCLOHEXYL-O-METHYLISOUREA often involves large-scale batch processes. These processes are designed to optimize yield and minimize waste. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N’'-DICYCLOHEXYL-O-METHYLISOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various urea derivatives, amines, and substituted isoureas. These products have diverse applications in organic synthesis and industrial processes .
Scientific Research Applications
N,N’'-DICYCLOHEXYL-O-METHYLISOUREA has a wide range of applications in scientific research:
Biology: This compound is employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of N,N’'-DICYCLOHEXYL-O-METHYLISOUREA involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical properties of Methyl N,N'-dicyclohexylcarbamimidate and related compounds:
Key Observations:
- DCC is widely used but forms insoluble urea byproducts, complicating purification. Its crystalline form and high reactivity make it effective but hazardous .
- DIC offers advantages as a liquid carbodiimide with lower toxicity, though it is less reactive than DCC .
- 2-Ethoxyethyl ester (CAS 87228-84-0) exhibits higher molecular weight and hydrophobicity due to its ethoxyethyl group, which may alter reaction kinetics and solubility profiles .
- This compound likely retains the core carbodiimide reactivity but with a methyl ester modification that could enhance byproduct solubility compared to DCC.
N,N'-Dicyclohexylcarbodiimide (DCC)
- Mechanism : Deprotonates carboxylic acids to form reactive intermediates (e.g., O-acylisoureas), enabling nucleophilic attack by amines .
- Limitations : Insoluble urea byproduct (N,N'-dicyclohexylurea) requires filtration, complicating large-scale synthesis .
This compound
- Inferred Mechanism : Similar to DCC, but the methyl ester group may stabilize intermediates or modify byproduct solubility. suggests analogous steps involving carboxylate formation and nucleophilic substitution .
- Advantages: Potential for improved byproduct solubility (e.g., methyl urea derivatives) compared to DCC’s insoluble byproducts.
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